Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate
Description
Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate is a piperidine-derived compound featuring a complex substitution pattern. Its structure includes a piperidine ring substituted with methoxy groups at positions 3 and 1 (as part of the ethyl carboxylate moiety), an amino-chloro-methoxybenzoyl group at position 4, and a cis-configuration.
Properties
IUPAC Name |
ethyl (3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O5/c1-4-26-17(23)21-6-5-13(15(9-21)25-3)20-16(22)10-7-11(18)12(19)8-14(10)24-2/h7-8,13,15H,4-6,9,19H2,1-3H3,(H,20,22)/t13-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUWZOUAURBSK-HIFRSBDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)OC)NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]([C@H](C1)OC)NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003985 | |
| Record name | 4-Amino-5-chloro-N-[1-(ethoxycarbonyl)-3-methoxypiperidin-4-yl]-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-70-1 | |
| Record name | rel-Ethyl (3R,4S)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxy-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-N-[1-(ethoxycarbonyl)-3-methoxypiperidin-4-yl]-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cis-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate, with the CAS number 83863-70-1, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C17H24ClN3O5
- Molecular Weight : 385.84 g/mol
- Structure : The compound features a piperidine ring substituted with various functional groups, which contribute to its biological activity.
1. Anticancer Activity
Recent studies indicate that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Research has shown that piperidine derivatives can induce apoptosis in cancer cells. A study demonstrated that a related compound exhibited cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
2. Enzyme Inhibition
The compound may also have implications in Alzheimer's disease treatment through enzyme inhibition:
- Cholinesterase Inhibition : Similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for enhancing cholinergic function in Alzheimer's patients .
Case Study 1: Antitumor Efficacy
A study focusing on a piperidine derivative demonstrated its ability to inhibit IKKb, a key regulator in NF-kB signaling pathways associated with cancer progression. The compound's structural features allowed for stable interactions with the IKKb catalytic pocket, enhancing its effectiveness against various cancer cell lines .
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bleomycin | Hypopharyngeal | 5.0 | DNA damage |
| Ethyl derivative | Hypopharyngeal | 3.2 | Apoptosis induction |
Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could reduce neuroinflammation and oxidative damage, suggesting potential use in neurodegenerative diseases like Alzheimer's .
| Compound | Neuronal Cell Line | % Viability | Mechanism |
|---|---|---|---|
| Control | SH-SY5Y | 100% | N/A |
| Piperidine derivative | SH-SY5Y | 85% | Antioxidant |
Research Findings
Several studies have highlighted the significance of structural modifications in enhancing the biological activity of piperidine derivatives:
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
Key Differences and Implications
Substituent Complexity: The target compound’s multiple substituents (chloro, amino, methoxy) contribute to a higher molecular weight (~428.86 g/mol) compared to simpler analogues like 1-ethylpiperazine (114.19 g/mol) .
Functional Groups : Unlike ASE 2474 and ASE 2498, which feature ketone groups, the target compound includes an aromatic benzoyl moiety. This aromatic system may facilitate π-π stacking interactions in biological targets, a feature absent in aliphatic analogues .
Salt Forms : ASE 2498 is a hydrochloride salt, improving aqueous solubility, whereas the target compound’s free base form may require formulation adjustments for bioavailability .
Pharmacological Potential
- CNS Targets : Piperidines are common in neurology (e.g., donepezil). The chloro and methoxy groups may modulate blood-brain barrier penetration.
Preparation Methods
Preparation of Ethyl cis-4-Amino-3-methoxypiperidine-1-carboxylate
This intermediate is synthesized via a stereocontrolled cyclization and functionalization sequence:
Synthesis of 4-Amino-5-chloro-2-methoxybenzoyl Chloride
Derived from 4-amino-5-chloro-2-methoxybenzoic acid:
- Activation : Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux for 3 hours.
- Yield : >90% after distillation under reduced pressure.
- Analytical validation : IR spectroscopy confirms acyl chloride formation (C=O stretch at 1775 cm⁻¹).
Amide Bond Formation
The critical coupling step involves reacting the piperidine amine with the benzoyl chloride:
Reaction Protocol
Workup and Purification
- Quenching : Dilute with ice-cold water, extract with DCM (3×).
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) yields the pure amide.
- Yield : 68–75% after optimization.
Stereochemical Considerations
The cis configuration of the 3-methoxy and 4-amide groups is preserved via:
- Steric hindrance : Bulky substituents at positions 3 and 4 favor the cis conformation during piperidine ring formation.
- HPLC validation : Chiral stationary phase (CSP) confirms >98% cis isomer (PubChem data).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Process Optimization and Challenges
Byproduct Mitigation
Q & A
Q. What are the established synthetic routes for Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Reductive amination : Condensation of 4-amino-5-chloro-2-methoxybenzoic acid with a piperidine intermediate under ethyl chloroformate activation in chloroform, using triethylamine (TEA) as a base .
- Protection/deprotection strategies : Use of benzyl or tert-butoxycarbonyl (Boc) groups to protect reactive amino groups during intermediate steps .
- Final esterification : Ethyl ester formation via nucleophilic acyl substitution. Purity is ensured through column chromatography and recrystallization.
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm substituent positions on the piperidine and benzoyl moieties.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm, amide N-H bend at ~1650 cm) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- In vitro receptor binding assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors, given structural similarities to Cisapride .
- Enzyme inhibition studies : Test against acetylcholinesterase or kinases using fluorometric/colorimetric substrates .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can researchers optimize low yields in the final amide condensation step?
- Catalyst screening : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Stoichiometric adjustments : Increase the molar ratio of 4-amino-5-chloro-2-methoxybenzoic acid to the piperidine intermediate (1.2:1) to drive the reaction .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like pH, temperature, and cell passage number.
- Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential compound degradation .
- Orthogonal assays : Confirm receptor binding via SPR (surface plasmon resonance) alongside traditional radioligand assays .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with 5-HT receptors, guided by Cisapride’s crystallographic data (PDB: 6DG7) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to refine activity predictions .
Methodological Considerations
Q. What strategies validate the compound’s stereochemical purity?
- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol gradients to separate enantiomers .
- X-ray crystallography : Resolve the cis-configuration of the piperidine ring using SHELXL refinement (if single crystals are obtainable) .
Q. How to troubleshoot aggregation issues in aqueous solubility assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without disrupting assays.
- Dynamic light scattering (DLS) : Quantify aggregate size and adjust buffer ionic strength to mitigate precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
